5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-chloro-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2S3/c15-13-1-2-14(21-13)22(18,19)16-9-11-3-6-17(7-4-11)12-5-8-20-10-12/h1-2,11-12,16H,3-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZTWBZFFMIRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Cl)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the starting materials such as tetrahydrothiophene and piperidine derivatives.
Sulfonamide Formation: The piperidine intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Chlorination: The final step involves the chlorination of the thiophene ring to introduce the chlorine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is being studied for its potential as an antithrombotic agent, which could help in the prevention and treatment of thromboembolic diseases.
Biological Research: The compound’s interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in the coagulation pathway, thereby exerting its antithrombotic effects. The exact molecular targets and pathways are still under investigation, but it is thought to involve the inhibition of thrombin or other key proteins in the coagulation cascade .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s closest structural analogs differ in substituents on the piperidine ring or sulfonamide/thiophene moieties, leading to variations in molecular weight, solubility, and bioactivity.
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical and Pharmacokinetic Differences
- Lipophilicity: The thiolan-3-yl group in the target compound may enhance membrane permeability compared to Compound 14’s propan-2-ylphenoxyethyl group, which introduces steric bulk.
- Metabolic Stability : Sulfonyl and thiadiazole groups in Compound P1/P2 likely improve metabolic stability over thiophene-based analogs .
Biological Activity
5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a synthetic compound with potential biological applications, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Chloro group : Enhances lipophilicity and potentially increases bioactivity.
- Piperidine ring : Commonly associated with various pharmacological effects.
- Thiophene moiety : Known for its role in biological activity and as a building block in drug design.
The molecular formula is with a molecular weight of 302.81 g/mol.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the piperidine derivative : Starting from commercially available piperidine precursors.
- Introduction of the thiophene group : This step may involve coupling reactions to attach the thiophene moiety.
- Sulfonamide formation : The final step involves the reaction with a sulfonamide reagent to yield the target compound.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess:
- Antibacterial effects : Effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
- Antifungal properties : Some derivatives have demonstrated activity against fungal pathogens.
Anticancer Potential
Recent studies have explored the anticancer potential of thiophene-based sulfonamides. In vitro assays reveal that these compounds can inhibit cancer cell proliferation through:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial activity .
- Anticancer Activity Assessment :
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide?
- Methodology : Synthesis typically involves multi-step reactions starting with functionalized thiophene and piperidine precursors. Key steps include:
- Sulfonamide formation : Reacting 5-chlorothiophene-2-sulfonyl chloride with a piperidine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide bond .
- Thiolan-3-yl incorporation : Use nucleophilic substitution or coupling reactions (e.g., Pd-catalyzed cross-coupling) to introduce the thiolan moiety. Solvent choice (e.g., THF or DMF) and temperature control (50–80°C) are critical to avoid side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : H and C NMR confirm the presence of the thiophene sulfonamide (δ 7.5–7.8 ppm for aromatic protons) and piperidine-thiolan groups (δ 2.5–3.5 ppm for methylene bridges) .
- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 403.0528 for CHClNOS) .
- X-ray crystallography : Resolves bond angles and stereochemistry of the piperidine-thiolan core, if single crystals are obtainable .
Q. What preliminary biological screening assays are recommended for this compound?
- Target-based assays :
- Enzyme inhibition : Test against sulfonamide-sensitive targets like carbonic anhydrase or thrombin using fluorometric or colorimetric assays (e.g., IC determination) .
- Receptor binding : Radioligand displacement assays (e.g., for opioid or serotonin receptors) to assess affinity (K) .
- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts to evaluate selectivity .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
- Hypothesis-driven approach :
- Pharmacokinetic profiling : Measure bioavailability, plasma half-life, and tissue distribution (LC-MS/MS) to identify metabolic instability or poor absorption .
- Metabolite identification : Incubate the compound with liver microsomes (human/rodent) to detect inactive or toxic metabolites .
- Formulation optimization : Use liposomal encapsulation or PEGylation to enhance solubility and target delivery .
Q. What strategies optimize the compound’s selectivity for specific enzyme isoforms?
- Structure-activity relationship (SAR) studies :
- Analog synthesis : Modify the thiolan-3-yl or piperidine groups (e.g., introduce methyl or fluorine substituents) to probe steric/electronic effects .
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding poses in enzyme active sites, guiding rational design .
- Enzyme kinetics : Compare and values across isoforms (e.g., CA I vs. CA IX) to identify selectivity determinants .
Q. How do environmental factors (pH, temperature) influence the compound’s stability during storage?
- Accelerated stability testing :
- Thermal stress : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH stability : Dissolve in buffers (pH 1–9) and analyze by UV-Vis spectroscopy for absorbance shifts indicative of hydrolysis .
- Recommendations : Store lyophilized at -20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
